ethyl N-nitroso-N-(3-oxopropyl)carbamate
Overview
Description
ethyl N-nitroso-N-(3-oxopropyl)carbamate is a chemical compound with the molecular formula C6H10N2O4 and a molecular weight of 174.1546 . It is also known by its systematic name, this compound . This compound is characterized by the presence of a nitroso group, a carbethoxy group, and an aldehyde group, making it a versatile molecule in various chemical reactions.
Preparation Methods
The synthesis of ethyl N-nitroso-N-(3-oxopropyl)carbamate typically involves the reaction of ethyl carbamate with nitrosating agents under controlled conditions. One common method includes the use of sodium nitrite and hydrochloric acid to introduce the nitroso group into the molecule . The reaction conditions often require low temperatures to prevent decomposition and to ensure the selective formation of the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
ethyl N-nitroso-N-(3-oxopropyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitroso group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ethyl N-nitroso-N-(3-oxopropyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in studies related to nitrosation reactions and their biological implications. It serves as a model compound to investigate the effects of nitroso groups in biological systems.
Medicine: Research into the potential therapeutic applications of nitroso compounds includes their use as nitric oxide donors, which have implications in cardiovascular health and other medical conditions.
Industry: The compound’s reactivity makes it useful in the production of specialty chemicals and materials. It can be employed in the development of new polymers and other industrial products.
Mechanism of Action
The mechanism of action of ethyl N-nitroso-N-(3-oxopropyl)carbamate involves its ability to undergo nitrosation and other chemical transformations. The nitroso group can release nitric oxide (NO), which is a signaling molecule involved in various physiological processes. The molecular targets and pathways affected by this compound include enzymes and receptors that respond to nitric oxide, leading to various biological effects.
Comparison with Similar Compounds
ethyl N-nitroso-N-(3-oxopropyl)carbamate can be compared with other nitroso compounds, such as:
3-(Methylnitrosamino)propionitrile: This compound is a potent carcinogen and acts as a nitric oxide donor.
N-nitrosodimethylamine: Known for its carcinogenic properties, it is structurally similar but lacks the carbethoxy and aldehyde groups.
N-nitrosomorpholine: Another nitroso compound with carcinogenic potential, differing in its ring structure and functional groups.
Properties
IUPAC Name |
ethyl N-nitroso-N-(3-oxopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O4/c1-2-12-6(10)8(7-11)4-3-5-9/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKQIXISIOUXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(CCC=O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30164866 | |
Record name | 3-(N-carbethoxy-N-nitrosamino)propionaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151751-83-6 | |
Record name | 3-(N-Carbethoxy-N-nitrosamino)propionaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151751836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(N-carbethoxy-N-nitrosamino)propionaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30164866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(N-Carbethoxy-N-nitrosamino)propionaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T48GZS4DHA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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